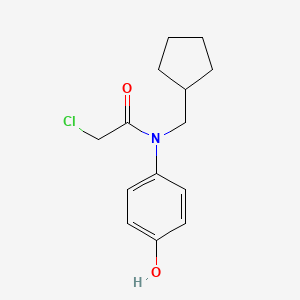
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide, also known as CCMA, is a chemical compound that has been studied for its potential use in the field of medicine. This compound is derived from the chemical structure of acetaminophen, which is a commonly used pain reliever. CCMA has been found to have unique properties that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has also been found to inhibit the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has been found to have several biochemical and physiological effects in the body. In cancer cells, 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has been found to induce apoptosis and inhibit cell growth. Inflammatory cells, 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has been found to reduce the production of inflammatory molecules such as prostaglandins and cytokines. Additionally, 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has been found to have analgesic properties, reducing pain sensation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has been found to have low toxicity in animal studies, making it a safe compound to use in laboratory experiments. However, there are also limitations to the use of 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide in laboratory experiments. Its mechanism of action is not fully understood, and further research is needed to determine its potential side effects and interactions with other drugs.
Orientations Futures
There are several future directions for research on 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide. One potential area of research is the development of 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide-based drugs for the treatment of cancer and inflammatory diseases. Another potential area of research is the study of 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide's mechanism of action, which could lead to a better understanding of its potential therapeutic uses. Additionally, further research is needed to determine the safety and efficacy of 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide in humans, which could lead to its eventual use as a clinical treatment.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide involves several steps, including the reaction of 4-hydroxyacetophenone with cyclopentylmethylamine to form an intermediate product. This intermediate is then reacted with thionyl chloride and chloroacetyl chloride to produce the final product, 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide. The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide is a complex process that requires careful control of reaction conditions to ensure the purity and yield of the product.
Applications De Recherche Scientifique
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. In cancer research, 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has also been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease. Additionally, 2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide has been found to have analgesic properties, making it a potential alternative to traditional pain relievers such as opioids.
Propriétés
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-9-14(18)16(10-11-3-1-2-4-11)12-5-7-13(17)8-6-12/h5-8,11,17H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKXPTVTPYBCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN(C2=CC=C(C=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(cyclopentylmethyl)-N-(4-hydroxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(4-chlorophenoxy)phenyl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2469591.png)
![N-(3,5-dimethylphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2469592.png)
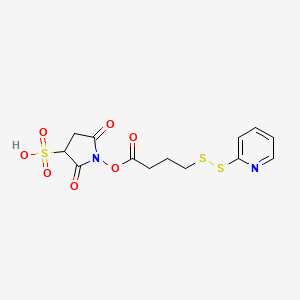
![6-Ethyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2469598.png)
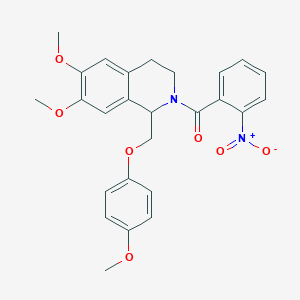
![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]-N-methylacetamide](/img/structure/B2469603.png)
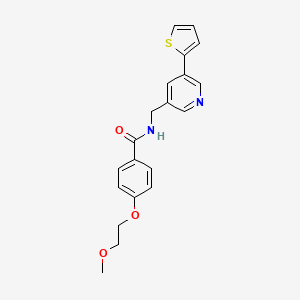
![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2469605.png)
![2-chloro-5-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469606.png)
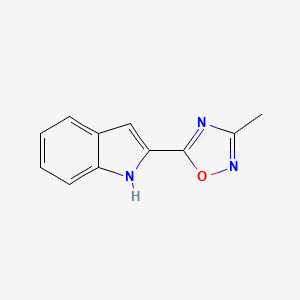
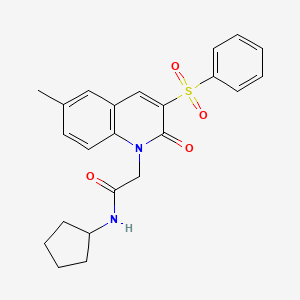

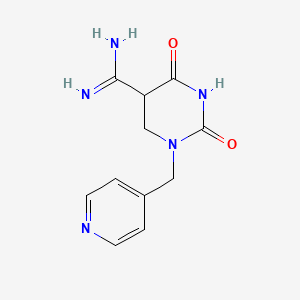
![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2469612.png)